molecular formula C5H2ClIN4 B2372408 2-Chloro-6-iodo-9H-purine CAS No. 18552-88-0

2-Chloro-6-iodo-9H-purine

Cat. No.: B2372408
CAS No.: 18552-88-0
M. Wt: 280.45
InChI Key: HCRLJEBMLJCCRJ-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-9H-purine is a heterocyclic organic compound with the molecular formula C₅H₂ClIN₄. It is a derivative of purine, a fundamental structure in many biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-9H-purine typically involves the halogenation of purine derivatives. One common method starts with 2,6-dichloropurine as the substrate. The process involves a three-step sequence, including halogen exchange reactions under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions, often utilizing microwave irradiation to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-Chloro-6-iodo-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-9H-purine involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by mimicking natural substrates, thereby interfering with biological pathways. The molecular targets often include enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-iodo-9H-purine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for further functionalization. This dual halogenation makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-chloro-6-iodo-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN4/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRLJEBMLJCCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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